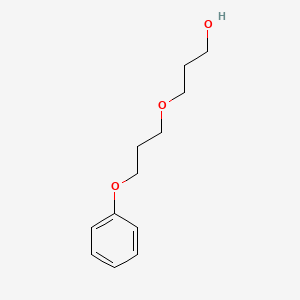
3-(3-Phenoxypropoxy)propan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Phenoxypropoxy)propan-1-ol is an organic compound with the molecular formula C12H18O3. It is a colorless to pale yellow liquid that is soluble in organic solvents such as ethanol and ether but has limited solubility in water. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3-(3-Phenoxypropoxy)propan-1-ol can be synthesized through the reaction of phenol with 3-chloropropanol. The reaction typically involves the use of a base such as sodium hydroxide to deprotonate the phenol, allowing it to act as a nucleophile and attack the electrophilic carbon in 3-chloropropanol. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and optimized temperature and pressure conditions can further enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Phenoxypropoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids under specific conditions.
Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
Oxidation: Produces aldehydes or carboxylic acids.
Reduction: Yields simpler alcohols or hydrocarbons.
Substitution: Forms various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-(3-Phenoxypropoxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of surfactants, polymers, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 3-(3-Phenoxypropoxy)propan-1-ol involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
3-Phenoxy-1-propanol: Similar structure but lacks the additional propoxy group.
3-Phenylpropan-1-ol: Contains a phenyl group instead of a phenoxy group.
2-Phenoxyethanol: Shorter carbon chain and different functional group arrangement
Uniqueness
3-(3-Phenoxypropoxy)propan-1-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Its extended carbon chain and phenoxy group make it suitable for various specialized applications, distinguishing it from other similar compounds.
Propiedades
Número CAS |
5457-73-8 |
|---|---|
Fórmula molecular |
C12H18O3 |
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3-(3-phenoxypropoxy)propan-1-ol |
InChI |
InChI=1S/C12H18O3/c13-8-4-9-14-10-5-11-15-12-6-2-1-3-7-12/h1-3,6-7,13H,4-5,8-11H2 |
Clave InChI |
KXSXYMFBORCGQJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCCCOCCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


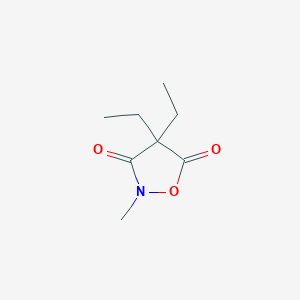
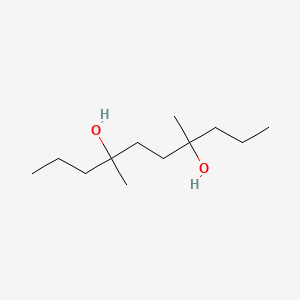
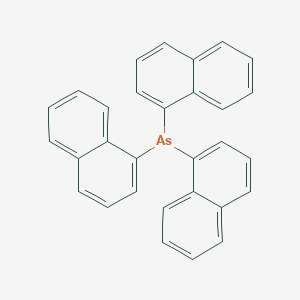
![Methyl 3-[4-(ethylamino)phenyl]propanoate](/img/structure/B14734217.png)
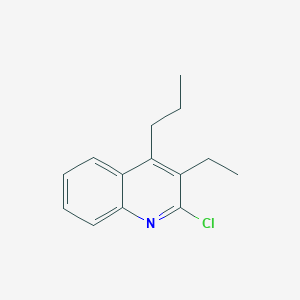
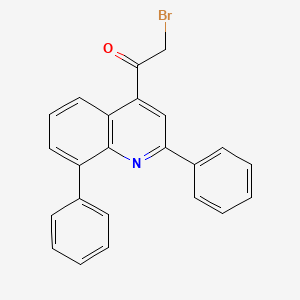
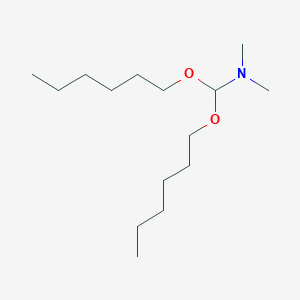
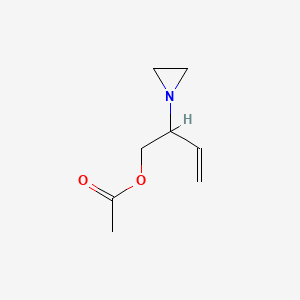
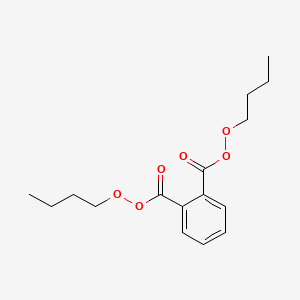
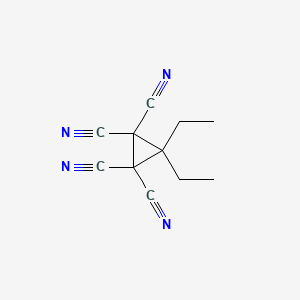
![(Z)-4-[2-(2,4-dichlorophenyl)hydrazinyl]-4-oxobut-2-enoic acid](/img/structure/B14734272.png)
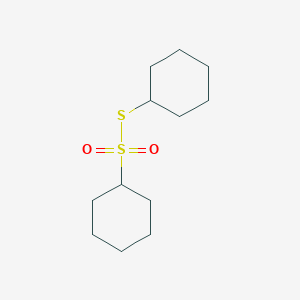

![N-[(2-cyanophenyl)thiocarbamoyl]-2-(2,5-dimethylphenoxy)acetamide](/img/structure/B14734282.png)
